molecular formula C15H11N3O4S B2717047 Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate CAS No. 864941-26-4

Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2717047
CAS No.: 864941-26-4
M. Wt: 329.33
InChI Key: LFTYOPDKCIGLTI-UHFFFAOYSA-N
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Description

Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production methods for carbamates, including this compound, often involve carbamoylation reactions. These reactions can be carried out in one-pot processes using carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-psychotic effects.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

Its combination of a thiophene ring with a carbamate group makes it particularly interesting for medicinal chemistry and material science research .

Properties

IUPAC Name

methyl N-[2-[(4-cyanobenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-15(21)18-13(20)11-6-7-23-14(11)17-12(19)10-4-2-9(8-16)3-5-10/h2-7H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYOPDKCIGLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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